molecular formula C9H10F3N3 B2896474 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile CAS No. 1006348-45-3

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile

Cat. No.: B2896474
CAS No.: 1006348-45-3
M. Wt: 217.195
InChI Key: OTYVAIHIHBTAHM-UHFFFAOYSA-N
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Description

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile is a synthetic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used in pharmaceutical and agrochemical research. This specific compound stands out due to its trifluoromethyl group, which often imparts enhanced biological activity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile typically involves a multi-step process. Starting with commercially available reagents, the process may involve the following steps:

  • Formation of the pyrazole ring: This can be achieved through cyclocondensation reactions involving hydrazines and 1,3-diketones or their equivalents.

  • Introduction of the trifluoromethyl group: This might be done using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that favor electrophilic or nucleophilic substitution.

  • Attachment of the butanenitrile moiety: This step could involve nucleophilic substitution or addition reactions, with nitriles often introduced via reactions with alkyl halides or using specific catalysts.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized using continuous flow processes or batch reactors, ensuring high yields, purity, and cost-efficiency. Parameters like temperature, pressure, and the choice of catalysts play crucial roles in scaling up the reactions.

Chemical Reactions Analysis

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions:

  • Oxidation: : The compound can be oxidized under specific conditions to form oxides, which may alter its biological activity.

  • Reduction: : Reduction reactions, possibly with hydrogenation catalysts, can modify the nitrile group to primary amines or other derivatives.

  • Substitution: : It can participate in electrophilic or nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate (KMnO4).

  • Reducing agents such as lithium aluminium hydride (LiAlH4).

  • Catalysts for substitution reactions, including palladium or copper catalysts.

Major Products:

  • Oxidized derivatives

  • Reduced amines or hydrocarbons

  • Various substituted pyrazoles depending on the reacting agents and conditions.

Scientific Research Applications

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile finds applications in diverse fields due to its unique chemical properties:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand due to the presence of the trifluoromethyl group.

  • Medicine: : Explored for drug discovery, particularly in areas requiring high stability and specific biological activities.

  • Industry: : Used in the synthesis of agrochemicals, such as herbicides or pesticides, given its potential biological activity.

Mechanism of Action

The effects of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile are mediated through its interaction with specific molecular targets:

  • Molecular Targets: : It may interact with enzymes or receptors, altering their activity and thereby affecting biological pathways.

  • Pathways Involved: : The compound could modulate pathways related to metabolic processes, signal transduction, or cellular stress responses, depending on its biological context.

Comparison with Similar Compounds

Comparing 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile with other pyrazoles reveals its unique features:

  • Uniqueness: : The trifluoromethyl group enhances its stability and often increases its biological potency compared to non-fluorinated pyrazoles.

  • Similar Compounds: : Other pyrazoles like 3-(4-chlorophenyl)-1H-pyrazole or 3-(2-thienyl)-1H-pyrazole may share some chemical and biological properties but differ in specific activities and applications.

There you go—a comprehensive article on this compound. Hope you find this useful!

Properties

IUPAC Name

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3/c1-6(3-4-13)15-7(2)5-8(14-15)9(10,11)12/h5-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYVAIHIHBTAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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